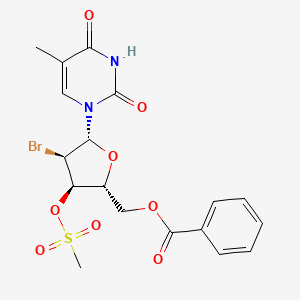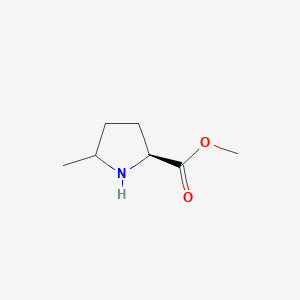
Chlorocarbonyl ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene core with a chlorocarbonyl functional group attached Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
準備方法
Synthetic Routes and Reaction Conditions: Chlorocarbonyl ferrocene can be synthesized through the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(C}_5\text{H}_4\text{COCl)} + \text{HCl} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly detailed in the literature. the principles of scaling up the reaction would involve optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and safe production.
化学反応の分析
Types of Reactions: Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ferrocene core can undergo oxidation to form ferrocenium ions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like ferric chloride or ceric ammonium nitrate.
Major Products:
Substitution: Amides or esters.
Reduction: Hydroxyferrocene derivatives.
Oxidation: Ferrocenium salts.
科学的研究の応用
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ferrocene derivatives, which are valuable in catalysis and materials science.
Biology: Investigated for its potential use in bioorganometallic chemistry, including the development of ferrocene-based drugs.
Medicine: Explored for its anticancer and antimicrobial properties due to the unique redox behavior of the ferrocene core.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its electrochemical properties.
作用機序
The mechanism by which chlorocarbonyl ferrocene exerts its effects is primarily through its redox-active ferrocene core. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. The chlorocarbonyl group can also participate in various chemical transformations, allowing for the modification of the compound to target specific molecular pathways.
類似化合物との比較
Acetylferrocene: Similar to chlorocarbonyl ferrocene but with an acetyl group instead of a chlorocarbonyl group.
Ferrocenylmethanol: Contains a hydroxymethyl group attached to the ferrocene core.
Ferrocenylcarboxylic Acid: Features a carboxyl group attached to the ferrocene core.
Uniqueness: this compound is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other ferrocene derivatives. This functional group allows for a broader range of chemical transformations, making it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
1293-79-4 |
|---|---|
分子式 |
C12H8Cl2FeO2 10* |
分子量 |
310.94 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

